
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,3-dimethyl-2,3-dihydro-indole.
Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Amino Group: The amino group is introduced at the 6th position through a nitration-reduction sequence. Nitration is performed using nitric acid, followed by reduction with a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the indole ring or the Boc protecting group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Applications De Recherche Scientifique
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its role in drug discovery and development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The Boc protecting group ensures stability and controlled release of the active amino group during biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-3,3-dimethyl-2,3-dihydro-indole: Lacks the Boc protecting group, making it more reactive.
N-Boc-3,3-dimethyl-2,3-dihydro-indole: Lacks the amino group at the 6th position, limiting its biological activity.
6-Amino-3,3-dimethylindolin-2-one: Contains a carbonyl group at the 2nd position, altering its reactivity and biological properties.
Uniqueness
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is unique due to the presence of both the amino group and the Boc protecting group, providing a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Numéro CAS |
1049677-39-5 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl N-(3,3-dimethyl-1,2-dihydroindol-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18) |
Clé InChI |
YQXRYVXRCHIFOY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


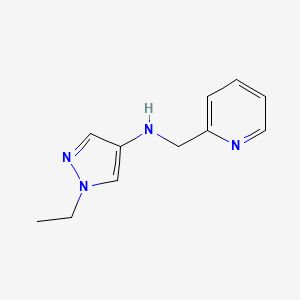

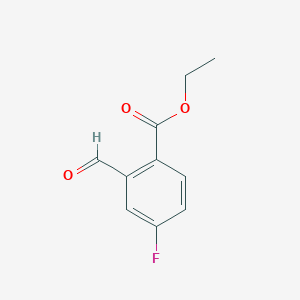
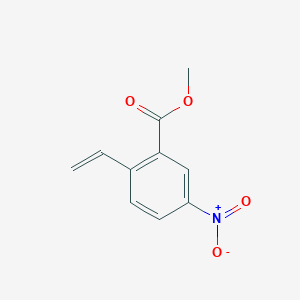
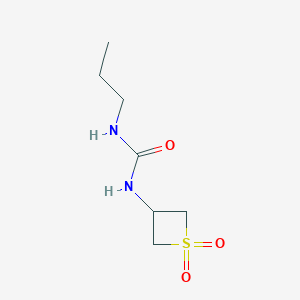



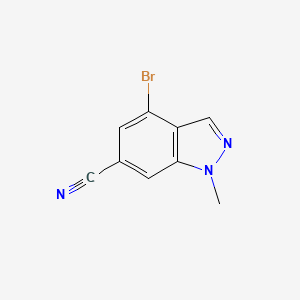
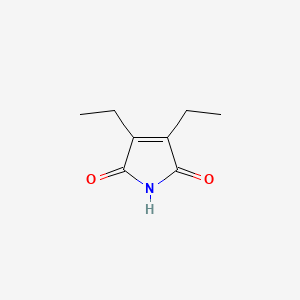
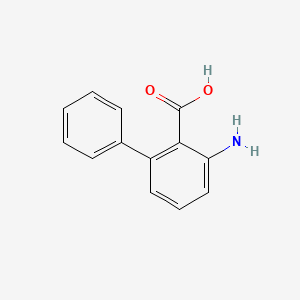
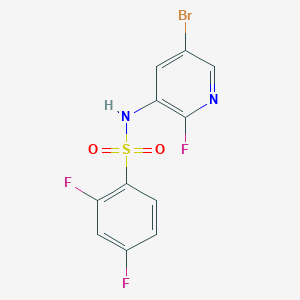
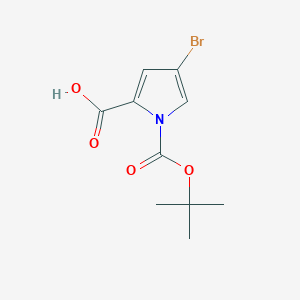
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)
